molecular formula C4H2F3NS B020317 4-(Trifluoromethyl)-1,3-thiazole CAS No. 101048-75-3

4-(Trifluoromethyl)-1,3-thiazole

Cat. No. B020317
M. Wt: 153.13 g/mol
InChI Key: PQTYVNMMIPPCGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including those with trifluoromethyl groups, often involves cyclization reactions of appropriate precursors. For instance, the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid can produce various substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are related to the thiazole structure (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of thiazoles, such as 4-(Trifluoromethyl)-1,3-thiazole, is characterized by a five-membered ring containing nitrogen and sulfur atoms. This structure is known for its stability and ability to participate in a variety of chemical reactions. Advanced synthesis methodologies have been developed for obtaining functional groups on the thiazole ring, including green chemistry approaches for more environmentally friendly synthesis (Santos et al., 2018).

Chemical Reactions and Properties

Thiazoles are reactive towards electrophiles and nucleophiles, making them versatile intermediates in organic synthesis. The presence of the trifluoromethyl group in 4-(Trifluoromethyl)-1,3-thiazole significantly affects its chemical reactivity, enhancing its electron-withdrawing capability, which can influence its participation in chemical reactions (Sumran et al., 2023).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility and melting point, are influenced by substituents on the thiazole ring. The introduction of a trifluoromethyl group can increase the compound's lipophilicity, which is an important factor in the development of pharmaceuticals and agrochemicals.

Chemical Properties Analysis

Thiazoles, including those with trifluoromethyl groups, exhibit a wide range of chemical properties, such as the ability to act as ligands in coordination chemistry and as building blocks in the synthesis of complex organic molecules. Their utility in synthesizing a variety of bioactive compounds underscores the importance of understanding their chemical behavior (Rossi et al., 2014).

Scientific Research Applications

  • Fluorescence Applications : 4-hydroxy-1,3-thiazoles, closely related to 4-(Trifluoromethyl)-1,3-thiazole, exhibit strong fluorescence in the visible spectrum. These compounds are suitable for various applications, including metal complexation and functionalization reactions (Täuscher, Weiss, Beckert, & Görls, 2010).

  • Pharmaceutical Analogs : 4-trifluoromethyl-1,3-thiazole derivatives are used to create trifluoromethylated analogs of pharmaceuticals, offering novel approaches in drug development (Obijalska, Błaszczyk, Kowalski, Mlostoń, & Heimgartner, 2019).

  • Drug Discovery : The 1,3-thiazole core structure, which includes 4-(Trifluoromethyl)-1,3-thiazole, is a versatile building block in drug discovery, contributing to diverse biological effects and lead optimization (Ayati, Emami, Asadipour, Shafiee, & Foroumadi, 2015).

  • Synthesis of Thiazole Derivatives : New synthetic protocols have been developed for preparing 4-bromodifluoromethyl thiazoles, which are useful in drug discovery programs (Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, & Luisi, 2018).

  • Anticancer Activity : Certain thiazole derivatives, such as thiabendazole-derived 1,2,3-triazole derivatives, have shown significant anticancer activity in vitro, particularly in inducing apoptosis in cancer cells (El Bourakadi, El Mehdi Mekhzoum, Saby, Morjani, Chakchak, Merghoub, Qaiss, & Bouhfid, 2020).

  • Antiviral, Antioxidant, and Antibacterial Applications : Novel aminothiazole derivatives exhibit promising antiviral, antioxidant, and antibacterial activities, offering potential for new targeted therapeutic compounds (Minickaitė, Grybaitė, Vaickelionienė, Kavaliauskas, Petraitis, Petraitiene, Tumosienė, Jonuškienė, & Mickevičius, 2022).

  • Polymer Science : Poly(aryl ether thiazole)s with pendent trifluoromethyl groups have higher glass transition temperatures, decreased solubilities, and higher decomposition temperatures compared to oxazole polymers, making them useful in materials science (Maier & Hecht, 1995).

  • Corrosion Inhibition : Some thiazoles, including derivatives of 4-(Trifluoromethyl)-1,3-thiazole, have been studied for their effectiveness as corrosion inhibitors, particularly in copper-based materials (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas for further investigation.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “4-(Trifluoromethyl)-1,3-thiazole”, some of this information may not be available. It’s always a good idea to consult multiple sources and to seek the advice of a knowledgeable professional when dealing with unfamiliar compounds.


properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NS/c5-4(6,7)3-1-9-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTYVNMMIPPCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1,3-thiazole

CAS RN

101048-75-3
Record name 4-(trifluoromethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
E Obijalska, M Błaszczyk, MK Kowalski… - Journal of Fluorine …, 2019 - Elsevier
A Lewis acid catalyzed reaction of trifluoroacetyldiazomethane (CF 3 COCHN 2 ) with thiourea occurs in boiling THF solution in the presence of BF 3 ·OEt 2 yielding 2-amino-4-…
Number of citations: 12 www.sciencedirect.com
Y Yao, B Lin, M Wu, Y Zhang, Y Huang… - Organic & …, 2022 - pubs.rsc.org
2,2,2-Trifluoroacetaldehyde O-(aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted …
Number of citations: 9 pubs.rsc.org
MV Protopopov, GP Volynets… - Current Enzyme …, 2018 - ingentaconnect.com
Background: Serine/threonine protein kinase CK2 is involved in the regulation of a number of cellular functions such as cell growth, proliferation, differentiation and apoptosis. Increased …
Number of citations: 3 www.ingentaconnect.com
G Quan, A Luo, W Cheng, J Xu - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
(IUCr) 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 1 scripts.iucr.org
SM Hickey, JM White, FM Pfeffer, TD Ashton - Synlett, 2015 - thieme-connect.com
S-Benzylisothiouronium halides are used as shelf-stable, odorless thiol equivalents. The method developed is used to access 2-(benzylthio)-4-(trifluoromethyl)thiazole carboxyl building …
Number of citations: 5 www.thieme-connect.com
G Utecht-Jarzyńska, SS Mykhaylychenko… - Journal of Fluorine …, 2021 - Elsevier
Fluorine-rich 1,3,4-thiadiazole derivatives were prepared by 1,3-dipolar cycloaddition of the in situ generated N-aryl-trifluoroacetonitrile imines with tertiary polyfluoroalkanethioamides (…
Number of citations: 13 www.sciencedirect.com
G Mlostoń, H Heimgartner - Journal of Sulfur Chemistry, 2020 - Taylor & Francis
A variety of cyclic and acyclic products are reported for reactions of thiocarbonyl compounds with carbenes and their metal complexed derivatives. Electrophilic and nucleophilic …
Number of citations: 8 www.tandfonline.com
N Masuda, O Yamamoto, M Fujii, T Ohgami… - Bioorganic & medicinal …, 2004 - Elsevier
A random high-throughput screening (HTS) program to discover novel nonnucleoside reverse transcriptase inhibitors (NNRTIs) has been carried out with MT-4 cells against a nevirapine…
Number of citations: 34 www.sciencedirect.com
G Theodoridis - Advances in fluorine science, 2006 - Elsevier
The dramatic effect of fluorine on the biological activity of agrochemicals such as herbicides, insecticides, fungicides, and plant growth regulators has earned fluorine a unique place in …
Number of citations: 188 www.sciencedirect.com
Y Zheng, Y Yu, Y Zheng, X Liu, J Lin… - International Journal …, 2019 - Taylor & Francis
In this study, a modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) method was used for the simultaneous determination of thifluzamide and difenoconazole in grapes …
Number of citations: 7 www.tandfonline.com

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